3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting an appropriate hydrazine derivative with a β-diketone under acidic or basic conditions.
Formation of the oxazole ring: The pyrazole derivative is then reacted with a suitable α-haloketone or α-haloester in the presence of a base to form the oxazole ring.
Chloromethylation: The final step involves the chloromethylation of the oxazole ring, which can be achieved using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding oxazolidines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxazole N-oxides.
Reduction: Products include oxazolidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Potential use as a pharmacophore in drug design and development.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The chloromethyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on the target molecule.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-5-phenyl-1,2-oxazole: Similar structure but with a phenyl group instead of the pyrazolyl group.
3-(bromomethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but with a bromomethyl group instead of the chloromethyl group.
5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole: Similar structure but without the chloromethyl group.
Uniqueness
The presence of both the pyrazolyl and oxazole rings in 3-(chloromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole makes it unique compared to other compounds. The chloromethyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H12ClN3O |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
3-(chloromethyl)-5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H12ClN3O/c1-3-14-7(2)9(6-12-14)10-4-8(5-11)13-15-10/h4,6H,3,5H2,1-2H3 |
InChI Key |
MCMMBBZFEKNJQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NO2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.